molecular formula C15H12F3NO B8489142 3-Benzoylamino-4-methyl-benzotrifluoride

3-Benzoylamino-4-methyl-benzotrifluoride

Cat. No.: B8489142
M. Wt: 279.26 g/mol
InChI Key: PFGQHWCXBRLZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoylamino-4-methyl-benzotrifluoride is a substituted benzotrifluoride derivative characterized by a benzoylamino (-NHCOC₆H₅) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring, alongside a trifluoromethyl (-CF₃) substituent. This compound is of interest in pharmaceutical and agrochemical research due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, which are critical for drug bioavailability .

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-[2-methyl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C15H12F3NO/c1-10-7-8-12(15(16,17)18)9-13(10)19-14(20)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)

InChI Key

PFGQHWCXBRLZTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: The benzoylamino group in the target compound distinguishes it from sulfonamide (e.g., ) or amine derivatives (e.g., ). Trifluoromethyl (-CF₃) substituents are ubiquitous in the listed compounds, contributing to enhanced metabolic stability and electron-withdrawing effects, which modulate reactivity .

Substituent Effects: Fluoro substituents (e.g., in 3-Fluoro-4-(trifluoromethyl)benzophenone ) increase electronegativity and resistance to oxidation compared to non-fluorinated analogues. The absence of fluorine in the target compound may render it less stable under oxidative conditions. Methyl groups (e.g., in 4-methylbenzylamine ) introduce steric hindrance and hydrophobicity, which can influence binding interactions in biological systems.

Pharmaceutical Relevance: Compounds like 4-aminobenzotrifluoride (Leflunomide impurity A ) demonstrate the importance of trifluoromethyl-aniline derivatives in autoimmune therapeutics. The target compound’s benzoylamino group may offer alternative binding modes in kinase inhibitors or protease targets.

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